2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide
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Overview
Description
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide is an organic compound that features a complex structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide typically involves multi-step organic reactions. One possible synthetic route could start with the chlorination of a suitable precursor, followed by nitration and subsequent amide formation. The reaction conditions may include the use of chlorinating agents like thionyl chloride, nitrating agents such as nitric acid, and amide formation using amine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Tin(II) chloride, hydrochloric acid, and reflux conditions.
Substitution: Amine or thiol nucleophiles, solvents like ethanol or dichloromethane, and mild heating.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methyl-N-(4-nitrophenyl)butanamide: Lacks the phenylsulfanyl group.
2-Chloro-2-methyl-N-(4-aminophenyl)-3-(phenylsulfanyl)butanamide: Contains an amine group instead of a nitro group.
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(methylsulfanyl)butanamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylsulfanyl group, in particular, may enhance its interactions with biological targets or influence its chemical stability.
Properties
CAS No. |
83375-52-4 |
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Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-2-methyl-N-(4-nitrophenyl)-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(24-15-6-4-3-5-7-15)17(2,18)16(21)19-13-8-10-14(11-9-13)20(22)23/h3-12H,1-2H3,(H,19,21) |
InChI Key |
WYNHJLOAEVLYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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